Synthetic Step Yield: Quantitative Conversion to the Tipifarnib Intermediate 10 vs. Other Steps in the Same Route
In the published ZARNESTRA synthesis, compound 10 is obtained from precursor 9 via a TiCl₃-mediated deprotection in 100% isolated yield (61 g from 58 g of 9). This contrasts with the preceding oxidation step (compound 9, not isolated as a discrete yield point) and the subsequent acetylation to compound 11 (isolated as a crude quantitative mass, but requiring chromatographic purification). The 100% step yield for 10 is the highest reported isolated yield among the discrete intermediates in this six-step sequence, exceeding that of compound 5 (93%) and compound 6 (75%) [1].
| Evidence Dimension | Isolated reaction step yield (w/w) in the convergent tipifarnib synthesis |
|---|---|
| Target Compound Data | 100% (61 g isolated from 58 g of precursor 9) |
| Comparator Or Baseline | Compound 5: 93% (24 g from an unspecified mass of precursor); Compound 6: 75% (12.3 g after chromatography); Compound 9→10 represents the only step reported with quantitative isolated yield in this route. |
| Quantified Difference | 7–25 absolute percentage points higher isolated yield vs. other characterized intermediates in the same synthetic sequence. |
| Conditions | TiCl₃ (15% w/w in H₂O, 0.34 mol), THF, room temperature, overnight; extraction with CH₂Cl₂, washing with 10% aq. K₂CO₃, drying over MgSO₄ [1]. |
Why This Matters
A quantitative, purification-free step at this stage minimizes material loss in the middle of a multi-step sequence, directly reducing the cost of Goods for any process-scale campaign sourcing this intermediate for tipifarnib or tipifarnib-analog production.
- [1] Angibaud, P. R.; Venet, M. G.; Filliers, W.; Broeckx, R.; Ligny, Y. A.; Muller, P.; Poncelet, V. S.; End, D. W. Synthesis Routes Towards the Farnesyl Protein Transferase Inhibitor ZARNESTRA. European Journal of Organic Chemistry 2004, 479–486. DOI: 10.1002/ejoc.200300538. View Source
